molecular formula C13H11Cl3Si B178962 Benzene, 1,1'-[(trichlorosilyl)methylene]bis- CAS No. 18089-94-6

Benzene, 1,1'-[(trichlorosilyl)methylene]bis-

Cat. No.: B178962
CAS No.: 18089-94-6
M. Wt: 301.7 g/mol
InChI Key: FIEBTXPFGLSBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1'-[(trichlorosilyl)methylene]bis-, also known as benzhydryl(trichloro)silane, is an organosilicon compound with the chemical formula C13H11Cl3Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in organic synthesis, particularly as a reagent and intermediate in the production of various silicon-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is typically synthesized by the reaction of diphenylmethylmagnesium bromide with trichlorosilane. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of trichloro(diphenylmethyl)silane involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trichloro(diphenylmethyl)silane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, including hydrolysis, reduction, and substitution reactions .

Comparison with Similar Compounds

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- can be compared with other similar compounds such as:

Uniqueness: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is unique due to its specific structure, which includes a diphenylmethyl group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and material science .

Properties

IUPAC Name

benzhydryl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEBTXPFGLSBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578634
Record name Trichloro(diphenylmethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18089-94-6
Record name Trichloro(diphenylmethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same apparatus and procedure as Example 1 above, 0.14 g (0.47 mmol) of tetrabutylphosphonium chloride, 0.95 g (4.69 mmol) of 1-chloroethylbenzene, and 1.91 g (14.10 mmol) of trichlorosilane were reacted at 150° C. for 6 hrs. The resulting mixture was distilled to give 0.31 g diphenyl-1-trichlorosilylmethane (yield; 22%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.